molecular formula C16H15N3OS B7050054 3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide

3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide

Cat. No.: B7050054
M. Wt: 297.4 g/mol
InChI Key: OCGDJMHHHKCPMM-SNVBAGLBSA-N
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Description

3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide is a fascinating compound with a complex structure. It consists of a thiazolo[5,4-b]pyridine ring system, a phenylethyl group, and a carboxamide functionality. This compound has garnered interest in various fields such as medicinal chemistry, due to its potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide typically involves multi-step organic synthesis techniques Key steps include the formation of the thiazolo[5,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate pyridine and thiazole precursors

Industrial Production Methods

On an industrial scale, the synthesis would be optimized for cost-effectiveness and yield. This could involve the use of automated reactors, efficient catalytic systems, and continuous flow methodologies to streamline the synthetic process. The reaction conditions would be meticulously controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide can participate in various organic reactions such as:

  • Oxidation: : The compound could be subjected to oxidative conditions to form potential oxidized derivatives.

  • Reduction: : Reduction reactions might be employed to modify specific functional groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitutions could occur at reactive sites within the molecule, especially on the aromatic rings.

Common Reagents and Conditions Used in These Reactions

Common reagents include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and substitution reagents like halides (e.g., iodine, bromine) under appropriate catalytic conditions.

Major Products Formed from These Reactions

The major products formed would depend on the type of reaction. For example, oxidation might yield ketones or carboxylic acids, reduction could produce alcohols or amines, and substitution reactions could lead to various substituted thiazolopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel materials.

Biology

Biologically, 3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide could be investigated for its interaction with biomolecules, serving as a potential lead compound in drug discovery and development.

Medicine

In medicine, researchers study its potential therapeutic applications. Compounds with similar structures have shown activity against various biological targets, suggesting that this compound could have pharmacological potential.

Industry

Industrially, this compound might be employed in the production of specialized chemicals or materials, given its unique physicochemical properties.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

The mechanism of action for 3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide would depend on its target application. If used in a biological context, it might interact with specific enzymes or receptors, modulating their activity.

Molecular Targets and Pathways Involved

Potential molecular targets could include enzymes involved in key metabolic pathways or receptors that regulate cellular functions. The exact pathways would require detailed study and experimental validation.

Comparison with Similar Compounds

When compared to similar compounds such as 3-methyl-N-phenylethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide or [1,2]thiazolo[5,4-b]pyridine-5-carboxamide derivatives, 3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide stands out due to the specific arrangement of its functional groups and the chiral center in the phenylethyl moiety. This unique structure could potentially lead to different biological or chemical properties, highlighting its importance in research and development.

Properties

IUPAC Name

3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10(12-6-4-3-5-7-12)18-15(20)13-8-14-11(2)19-21-16(14)17-9-13/h3-10H,1-2H3,(H,18,20)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGDJMHHHKCPMM-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=C(C=N2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NSC2=C1C=C(C=N2)C(=O)N[C@H](C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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